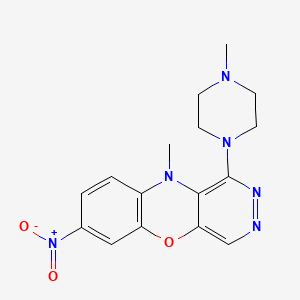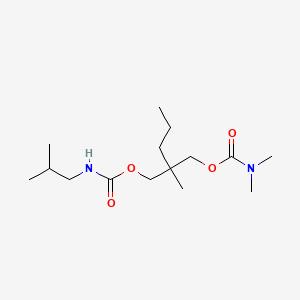
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate can be synthesized through a series of chemical reactions involving the parent compound, 2-methyl-2-propyl-1,3-propanediol. The synthesis typically involves the following steps:
Hydroxymethylation: The initial step involves the hydroxymethylation of 2-methyl-2-propyl-1,3-propanediol using formaldehyde.
Cannizzaro-Type Disproportionation: This is followed by a Cannizzaro-type disproportionation reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs a salt-free procedure based on aldol addition followed by hydrogenation . This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate has several scientific research applications:
作用机制
The mechanism of action of 2-methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate involves its interaction with the central nervous system. It acts as a muscle relaxant and anticonvulsant by modulating the activity of neurotransmitters. The compound targets specific receptors in the brain, leading to its sedative effects .
相似化合物的比较
Similar Compounds
Meprobamate: An anxiolytic drug with similar sedative properties.
Carisoprodol: A muscle relaxant with strong centrally-acting properties.
Tolboxane: Another compound with muscle relaxant effects.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate is unique due to its specific combination of sedative, anticonvulsant, and muscle relaxant properties. Its versatility in various applications, from pharmaceuticals to industrial uses, sets it apart from other similar compounds .
属性
CAS 编号 |
63991-94-6 |
|---|---|
分子式 |
C15H30N2O4 |
分子量 |
302.41 g/mol |
IUPAC 名称 |
[2-methyl-2-(2-methylpropylcarbamoyloxymethyl)pentyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H30N2O4/c1-7-8-15(4,11-21-14(19)17(5)6)10-20-13(18)16-9-12(2)3/h12H,7-11H2,1-6H3,(H,16,18) |
InChI 键 |
NKIJDWIHUKJRGW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(COC(=O)NCC(C)C)COC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


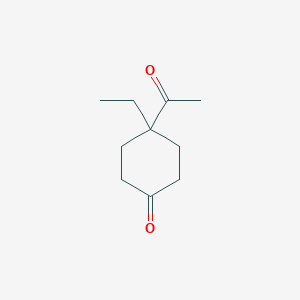

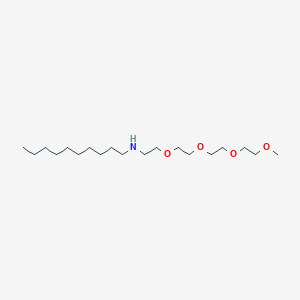
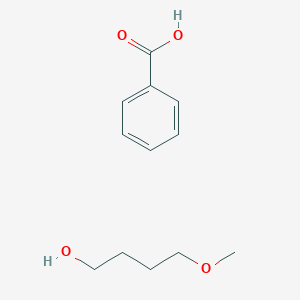
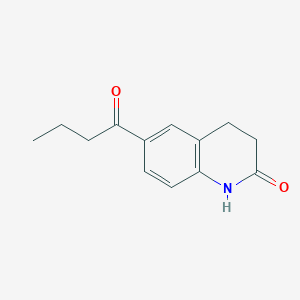
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
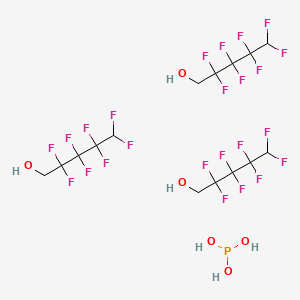
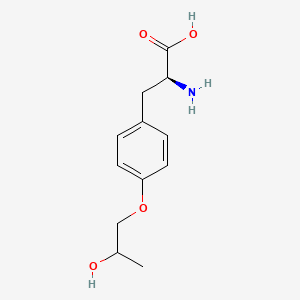


![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)
